3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
IUPAC Name
This compound
Classification
- Chemical Family : Piperidine derivatives, Organochlorine compounds
- Subclasses : Aryl ethers, Quaternary ammonium salts
- Physicochemical Category : Hydrochloride salt, Polar aprotic compound
Structural Data
The piperidine ring adopts a chair conformation, while the 2,5-dichlorophenoxy group introduces steric hindrance and electronic withdrawal, influencing reactivity and solubility.
Properties
IUPAC Name |
3-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-3-4-12(15)13(8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGWGEMVJGOALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-98-5 | |
| Record name | Piperidine, 3-[2-(2,5-dichlorophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of 2-(2,5-Dichlorophenoxy)ethyl Intermediate
This intermediate is typically synthesized by reacting 2,5-dichlorophenol with ethylene chlorohydrin or 2-chloroethanol derivatives under alkaline conditions to yield 2-(2,5-dichlorophenoxy)ethanol or its chloroethyl derivative. The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the chloroalkyl reagent.
N-Alkylation of Piperidine
The critical step is the alkylation of piperidine with the 2-(2,5-dichlorophenoxy)ethyl chloride or related halide. This reaction is generally conducted in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions (typically 70–85 °C) to optimize yield and minimize side reactions.
A representative method adapted from related piperidine derivative syntheses involves:
- Reacting piperidine with ethylene chlorohydrin to form hydroxyethyl piperidine.
- Chlorination of the hydroxyethyl intermediate using thionyl chloride in an inert solvent like toluene at 70–85 °C to obtain the corresponding chloroethyl piperidine intermediate.
- Subsequent nucleophilic substitution with 2,5-dichlorophenol or its activated derivative to install the dichlorophenoxy group.
This process is noted for its technical simplicity and economic efficiency, as described in patent literature.
Conversion to Hydrochloride Salt
The free base 3-[2-(2,5-dichlorophenoxy)ethyl]piperidine is then converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or isopropanol. This step enhances the compound's stability, crystallinity, and handling properties.
Typical conditions involve:
- Dissolving the free base in methanol.
- Slow addition of a 10–15% HCl solution at low temperature (0–5 °C).
- Stirring and gradual warming to room temperature or slightly elevated temperature (up to 40 °C).
- Isolation of the hydrochloride salt by concentration and crystallization.
- The chlorination step using thionyl chloride is conducted after dilution of the reaction mixture with 0.4 to 0.6 volumes of an aromatic hydrocarbon solvent to improve chlorination efficiency and product isolation.
- Reaction temperature control (70–85 °C) is critical to maximize yield and minimize side products.
- Purification of intermediates by vacuum distillation or recrystallization ensures high purity of the final hydrochloride salt.
- Recovery and reuse of by-products such as piperidine dihydrochloride can improve process economics and sustainability.
| Step No. | Reaction Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Synthesis of 2-(2,5-dichlorophenoxy)ethyl intermediate | 2,5-Dichlorophenol + ethylene chlorohydrin, alkaline medium | 2-(2,5-dichlorophenoxy)ethanol or chloro derivative |
| 2 | Hydroxyethylation of piperidine | Piperidine + ethylene chlorohydrin, solvent (toluene), 70 °C | Hydroxyethyl piperidine |
| 3 | Chlorination of hydroxyethyl piperidine | Thionyl chloride, toluene, 70–85 °C | Chloroethyl piperidine intermediate |
| 4 | N-alkylation with 2,5-dichlorophenol derivative | Chloroethyl piperidine + 2,5-dichlorophenol, solvent, controlled temp | 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine (free base) |
| 5 | Formation of hydrochloride salt | HCl in methanol or isopropanol, 0–40 °C | 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride |
- The described synthetic route is favored for its preparative simplicity, cost-effectiveness, and scalability.
- The use of thionyl chloride for chlorination in an inert solvent medium allows for efficient conversion and ease of product isolation.
- The hydrochloride salt formation enhances compound stability, which is critical for pharmaceutical applications.
- Recovery and recycling of intermediates and by-products contribute to greener and more sustainable manufacturing processes.
The preparation of this compound involves a multi-step synthesis focusing on hydroxyethylation of piperidine, chlorination to form a reactive intermediate, nucleophilic substitution with 2,5-dichlorophenol derivatives, and final salt formation. The process is well-documented in patent literature and optimized for industrial production with attention to reaction conditions, solvent choice, and purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the piperidine ring, often using reagents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules. It is utilized in developing new chemical entities, particularly in pharmaceutical research.
- Reactivity Studies: The presence of chlorine substituents enhances its reactivity profile, making it suitable for various chemical transformations including nucleophilic substitutions and oxidation reactions.
Biology
- Biological Activity Investigation: Research indicates that 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride can affect cellular processes due to its interaction with biological targets. Studies have shown its potential role in modulating enzyme activity and receptor interactions.
- Toxicological Studies: The compound has been evaluated for its toxicity and environmental impact, particularly concerning chlorinated phenoxy compounds' effects on ecosystems.
Medicine
- Pharmacological Research: There is ongoing research into the compound's potential therapeutic properties. It is being studied for its effects on various biological pathways, which may lead to the development of new drugs targeting specific diseases.
- Drug Development: As a precursor in drug synthesis, this compound may contribute to creating novel pharmaceuticals with enhanced efficacy and reduced side effects.
Case Studies
-
Pharmacological Evaluation:
A study investigated the effects of this compound on specific receptor systems. Results indicated that the compound could modulate receptor activity, suggesting potential therapeutic applications in treating receptor-related disorders. -
Environmental Impact Assessment:
Research focused on the environmental persistence of chlorinated compounds similar to this piperidine derivative. Findings showed that while these compounds can be effective in certain applications, their environmental degradation pathways need further exploration to mitigate ecological risks.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenoxy group may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular pathways.
Comparison with Similar Compounds
Halogen-Substituted Phenoxyethylpiperidine Derivatives
*Estimated based on structural similarity to ; †Calculated from bromine’s atomic weight.
Key Observations :
Piperidine Derivatives with Aromatic Side Chains
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(4-trifluoromethylphenyl)piperidine HCl enhances electron deficiency, favoring interactions with serotonin transporters (SSRIs) .
Biological Activity
3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its unique structure, which includes a piperidine ring and a dichlorophenoxy group, suggests diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H18Cl3NO
- Molecular Weight : 310.65 g/mol
- CAS Number : 1220036-98-5
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : The compound can bind to specific receptors or enzymes, modulating their activity. The phenoxy group facilitates interactions with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues.
- Influence on Neurotransmitter Systems : Studies indicate that this compound may influence serotonin and norepinephrine pathways, which are critical for mood regulation and may have implications in treating depression and anxiety disorders .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antidepressant and Anxiolytic Effects : The compound has been studied for its potential to alleviate symptoms of depression and anxiety by interacting with neurotransmitter systems .
- Anticancer Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines. For instance, it has shown potential in inducing apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
- Neuropharmacological Applications : The compound's interactions with neurotransmitter systems position it as a candidate for further investigation in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on A2780 ovarian cancer cells demonstrated that the compound could induce apoptosis through mitochondrial pathways. Flow cytometric analysis revealed a loss of mitochondrial membrane potential, leading to cytochrome c release and activation of caspases involved in the apoptotic process .
Case Study: Neuropharmacological Effects
In another study focusing on its antidepressant properties, the compound was administered to animal models exhibiting depressive behaviors. Results indicated significant improvements in mood-related assessments, suggesting its efficacy as a potential treatment for depression.
Q & A
Q. What are the common synthetic routes for 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves three stages:
- Piperidine Intermediate Preparation : Hydrogenation of substituted pyridines (e.g., 2,5-dichlorophenol derivatives) using catalysts like Pd/C under H₂ .
- Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Substitution : Introduction of the 2,5-dichlorophenoxy group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMSO) .
Purification often involves recrystallization from ethanol/HCl to isolate the hydrochloride salt. Typical yields range from 40–60%, depending on reaction scale and purity of intermediates.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) to resolve piperidine ring protons (δ 1.4–3.1 ppm) and aromatic signals (δ 6.8–7.5 ppm) .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>225°C) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In Vitro Models : Test receptor-binding affinity (e.g., GPCRs) using radioligand displacement assays .
- Enzyme Inhibition : Evaluate IC₅₀ values against target enzymes (e.g., kinases) via fluorescence-based kinetic assays .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis and oxidation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ethoxylation and substitution steps .
- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .
- Iterative Feedback : Integrate experimental data (e.g., reaction yields) into machine learning algorithms to refine computational models .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines .
- Dose-Response Validation : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM) and orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What methodologies are suitable for designing toxicity studies of this compound?
- Methodological Answer :
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to prioritize in vivo testing based on structural alerts .
- Acute Toxicity : OECD 423 guidelines for oral LD₅₀ determination in rodents .
- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .
Q. How can degradation pathways be analyzed under accelerated storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradants via LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .
Q. What experimental strategies elucidate the reaction mechanism of piperidine ring functionalization?
- Methodological Answer :
- Isotopic Labeling : Use deuterated ethylene oxide to track ethoxylation steps via mass spectrometry .
- Kinetic Profiling : Monitor intermediate formation using in situ FTIR or Raman spectroscopy .
Q. How can regulatory compliance (e.g., GHS, REACH) be integrated into synthetic workflows?
- Methodological Answer :
- Hazard Classification : Assign GHS codes based on acute toxicity (Category 4) and environmental hazards (e.g., aquatic toxicity) .
- Documentation : Maintain batch-specific SDS with ecotoxicity data (e.g., OECD 201 algae growth inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
